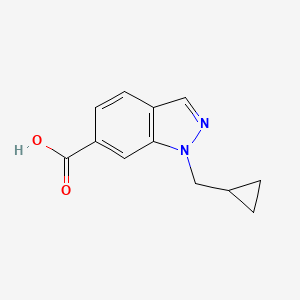

1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid

Descripción general

Descripción

The compound “1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid” is a complex organic molecule. It contains an indazole group, which is a type of nitrogen-containing heterocycle . It also has a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . The carboxylic acid group is a common functional group in organic chemistry, often involved in reactions .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps, including the formation of the indazole ring, the introduction of the cyclopropylmethyl group, and the attachment of the carboxylic acid group. The synthesis could potentially involve techniques such as cyclopropanation, nucleophilic substitution, or cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the indazole ring and the cyclopropylmethyl group. The indazole ring is a bicyclic structure containing two nitrogen atoms, while the cyclopropylmethyl group is a three-membered ring attached to a methyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The carboxylic acid group is often involved in reactions such as esterification or amidation. The indazole ring might participate in electrophilic substitution reactions, and the cyclopropylmethyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Organic Synthesis

1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid: is a versatile building block in organic synthesis. Its indazole core is a crucial scaffold in the synthesis of various heterocyclic compounds. The cyclopropyl group can undergo ring-opening reactions, providing access to a range of functionalized products .

Medicinal Chemistry

In medicinal chemistry, this compound finds application in the design of new drugs. The indazole moiety is present in many pharmacologically active molecules, and modifications at the 6-carboxylic acid position allow for the development of targeted drug candidates with potential anti-inflammatory and analgesic properties .

Material Science

The cyclopropyl group’s strain and reactivity are exploited in material science to create polymers with unique mechanical properties. The acid functionality of the compound can be used to form ester linkages, leading to the development of novel polymeric materials .

Environmental Science

In environmental science, derivatives of this compound could be used as molecular probes to study soil composition and pollutant distribution. The stability of the indazole ring system makes it suitable for environmental analysis .

Analytical Chemistry

This compound can serve as a standard or reference material in analytical chemistry due to its distinct spectroscopic features. It can help in calibrating instruments or developing new analytical methods for detecting similar structures .

Pharmacology

The compound’s potential in pharmacology is significant due to the indazole nucleus, which is a common feature in molecules with central nervous system activity. It could be used to synthesize analogs for studying neurotransmitter pathways .

Biochemistry

In biochemistry, the compound’s cyclopropyl group can be used to mimic certain amino acid side chains, aiding in the study of enzyme-substrate interactions and protein folding mechanisms .

Supramolecular Chemistry

Lastly, in supramolecular chemistry, the compound’s ability to form hydrogen bonds and engage in π-stacking interactions makes it a candidate for constructing complex molecular assemblies and studying non-covalent interactions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)9-3-4-10-6-13-14(11(10)5-9)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURSNWYTWGGRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=C(C=CC(=C3)C(=O)O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)